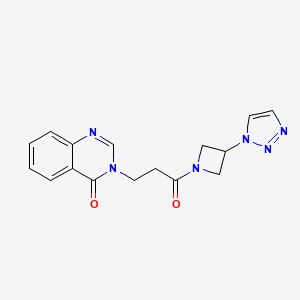

Methyl 8-chloro-1,7-naphthyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

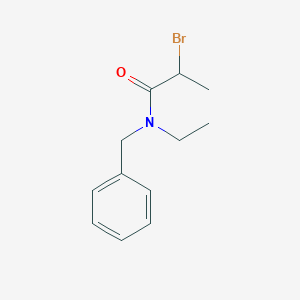

“Methyl 8-chloro-1,7-naphthyridine-3-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as naphthyridines . Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in various fields including medicinal chemistry, materials science, and as components of light-emitting diodes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of two fused pyridine rings with a chlorine atom at the 8th position and a carboxylate group at the 3rd position . The exact molecular structure would require more specific information or computational analysis which is beyond my current capabilities.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 222.63 . Other physical and chemical properties such as melting point, boiling point, and partition coefficient are not available in the sources I found.Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of 1,7-naphthyridine, including compounds similar to Methyl 8-chloro-1,7-naphthyridine-3-carboxylate, have significant antibacterial properties. For instance, studies have explored compounds with amino- and/or hydroxy-substituted cyclic amino groups, exhibiting notable in vitro and in vivo antibacterial activities (Egawa et al., 1984). Another study extended this by synthesizing a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, which showed promising antibacterial properties (Bouzard et al., 1992).

Inhibition of Protein Tyrosine Kinases

Compounds related to this compound have been studied for their ability to inhibit protein tyrosine kinases, particularly c-Src. This research indicates potential applications in targeting specific biochemical pathways involved in various diseases (Thompson et al., 2000).

Synthesis of Antiinfective Agents

The compound has been involved in the synthesis of antiinfective agents, as shown in a study focused on the synthesis of (R)-3-(1-amino-1-methylethyl)pyrrolidines for the antiinfective agent, PD 138312 (Fadij et al., 1994).

Tachykinin NK(1) Receptor Antagonists

Research on axially chiral 1,7-naphthyridine-6-carboxamide derivatives, which include structural similarities to this compound, has shown that these compounds act as effective tachykinin NK(1) receptor antagonists. This suggests potential applications in treating bladder function disorders (Natsugari et al., 1999).

Neuroprotective Profile and Cholinesterase Inhibition

Derivatives of 1,8-naphthyridine, related to this compound, have been synthesized and shown to exhibit neuroprotective profiles and inhibit cholinesterases. These findings could have implications for treatments of neurological conditions like Alzheimer's disease (de los Ríos et al., 2010).

Silver-Catalyzed Tandem Synthesis

The compound has been used in silver-catalyzed tandem synthesis processes, illustrating its versatility in complex chemical reactions (Verma et al., 2013).

Preparation for Antibacterial Agents

Studies have explored the preparation of ethyl derivatives, focusing on the synthesis processes and their potential as antibacterial agents (Kiely, 1991).

Antitumor Activities

Functionalized 1,8-naphthyridine derivatives, related to this compound, have been synthesized and evaluated for their antitumor activities, showing promise in oncological research (Fu et al., 2015).

Future Directions

The future directions for “Methyl 8-chloro-1,7-naphthyridine-3-carboxylate” and similar compounds likely involve further exploration of their synthesis methods, chemical properties, and biological activities. Given their wide range of applications, there is considerable interest in developing more ecofriendly, safe, and economical approaches for their synthesis .

Mechanism of Action

Mode of Action

It is known that alkyl halides can react with naphthyridines to furnish the corresponding n-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Biochemical Pathways

Naphthyridines in general have been found to have a wide range of biological applications, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .

Pharmacokinetics

It is known that the compound has a molecular weight of 22263, which could influence its absorption and distribution .

Result of Action

Given the wide range of biological activities associated with naphthyridines, it is likely that this compound could have multiple effects at the cellular level .

Action Environment

It is known that the compound is stable at normal shipping temperatures and has a storage temperature of 4 degrees celsius .

properties

IUPAC Name |

methyl 8-chloro-1,7-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-6-2-3-12-9(11)8(6)13-5-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUZYBRGVLKUNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C(=C1)C=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2937268.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2937272.png)

![6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2937273.png)

![[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2937274.png)

![N-cyclohexyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2937276.png)

![7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2937278.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide](/img/structure/B2937283.png)

![N-[4-(2-Methylimidazol-1-yl)butyl]prop-2-enamide](/img/structure/B2937287.png)